

# 1-(4-bromophenyl)-1H-pyrrole literature review and overview

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## Compound of Interest

Compound Name: 1-(4-bromophenyl)-1H-pyrrole

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An In-depth Technical Guide to **1-(4-bromophenyl)-1H-pyrrole**: Synthesis, Reactivity, and Applications

## Introduction: The Versatile N-Arylpyrrole Building Block

**1-(4-bromophenyl)-1H-pyrrole** is a heterocyclic aromatic organic compound featuring a pyrrole ring N-substituted with a 4-bromophenyl group.<sup>[1]</sup> This molecule serves as a pivotal intermediate and structural motif in numerous areas of chemical science. Its significance stems from the combination of the electron-rich pyrrole core, known for its diverse biological activities, and the synthetically versatile bromophenyl substituent.<sup>[1][2]</sup> The bromine atom acts as a convenient functional handle, particularly for transition-metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.<sup>[1]</sup> This guide provides a comprehensive overview of **1-(4-bromophenyl)-1H-pyrrole**, detailing its synthesis, physicochemical properties, key reactions, and applications, with a focus on its role in drug discovery and materials science.

## Physicochemical and Spectroscopic Profile

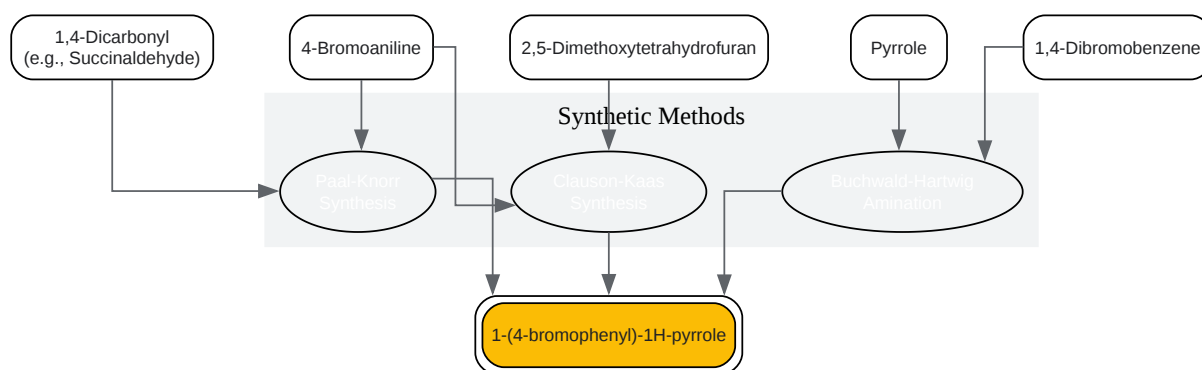
A summary of the key physical and chemical properties of **1-(4-bromophenyl)-1H-pyrrole** is presented below. This data is essential for its handling, purification, and characterization in a laboratory setting.

Property	Value	Reference
CAS Number	5044-39-3	[1]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrN	[1][3]
Molecular Weight	222.08 g/mol	[1][3]
Melting Point	91-92 °C	[1]
Boiling Point	283 °C at 760 mmHg	[1]
Density	1.38 g/cm <sup>3</sup>	[1]
Flash Point	124.9 °C	[1]
Refractive Index	1.605	[1]

Spectroscopic Characterization (<sup>1</sup>H NMR): The proton NMR spectrum of **1-(4-bromophenyl)-1H-pyrrole** is characteristic of its structure. The pyrrole ring protons typically appear as two distinct multiplets in the aromatic region. Due to the symmetry of the molecule, the protons at the C2 and C5 positions (α-protons) are chemically equivalent, as are the protons at the C3 and C4 positions (β-protons). The 4-bromophenyl group will show a typical AA'BB' splitting pattern, appearing as two doublets. The expected chemical shifts are influenced by the solvent used for analysis.[4]

## Core Synthetic Methodologies

The synthesis of **1-(4-bromophenyl)-1H-pyrrole** can be achieved through several established methods for N-arylpyrrole formation. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.



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Caption: Key synthetic routes to **1-(4-bromophenyl)-1H-pyrrole**.

## Clauson-Kaas Pyrrole Synthesis

This is a widely used and reliable method that involves the acid-catalyzed cyclization of a primary amine with 2,5-dimethoxytetrahydrofuran, which serves as a synthetic equivalent of a 1,4-dicarbonyl compound.<sup>[5][6]</sup> The reaction is typically performed at elevated temperatures in an acidic solvent like glacial acetic acid.<sup>[5]</sup> While effective, the high temperatures and acidic conditions can sometimes lead to product decomposition.<sup>[5]</sup> To mitigate this, various modifications have been developed, including the use of different catalysts (e.g.,  $\text{CeCl}_3$ ,  $\text{MgI}_2$ , nano-sulfated  $\text{TiO}_2$ ) and microwave irradiation to shorten reaction times and improve yields.<sup>[7][8][9]</sup>

The following protocol is adapted from a documented laboratory procedure for the synthesis of **1-(4-bromophenyl)-1H-pyrrole**.<sup>[5]</sup>

Materials:

- 4-Bromoaniline (1.0 equiv.)
- 2,5-Dimethoxytetrahydrofuran (1.2 equiv.)
- Glacial Acetic Acid

- Dichloromethane
- Hexane
- 50 mL Round-bottom flask, magnetic stirrer, water condenser, oil bath

#### Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, equip a 50 mL round-bottomed flask with a magnetic stirrer bar. Add 4-bromoaniline (e.g., 200 mg, 1.2 mmol) and glacial acetic acid (4 mL).
- **Reagent Addition:** To the stirring solution, add 2,5-dimethoxytetrahydrofuran (e.g., 0.18 mL, 1.4 mmol).
- **Heating:** Attach a water condenser to the flask and place the apparatus in a preheated oil bath. Heat the reaction mixture to 118 °C and maintain this temperature with stirring for 2 hours.
- **Work-up:** After 2 hours, allow the reaction mixture to cool to room temperature.
- **Purification:** Dissolve the crude product in a minimal amount of dichloromethane (approx. 20 mL). Precipitate the product by slowly adding hexane until a beige solid forms.
- **Isolation:** Filter the solid precipitate using a Büchner funnel and wash the filtered solid with a small amount of cold hexane.
- **Drying and Characterization:** Dry the solid product, weigh it to calculate the yield, and verify its purity and structure using  $^1\text{H}$  NMR spectroscopy and melting point determination.[\[5\]](#)

## Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a foundational method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-bromoaniline. [\[10\]](#)[\[11\]](#) The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts.[\[10\]](#) The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the

aromatic pyrrole ring.<sup>[12]</sup> A notable advantage is its directness, though the synthesis of substituted 1,4-dicarbonyl precursors can sometimes be challenging.<sup>[12]</sup>

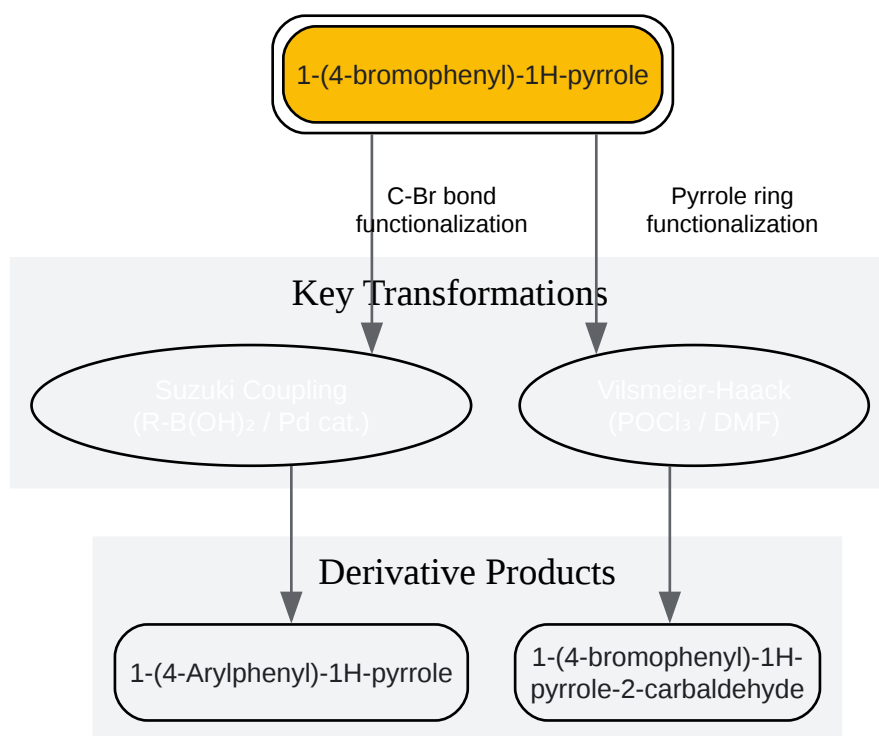
## Transition Metal-Catalyzed N-Arylation

Modern synthetic chemistry offers powerful alternatives through transition metal catalysis, which are particularly valuable for constructing C-N bonds under milder conditions.

- **Buchwald-Hartwig Amination:** This palladium-catalyzed cross-coupling reaction is a cornerstone for forming C(sp<sup>2</sup>)-N bonds.<sup>[13]</sup> It couples an amine (or its equivalent, like pyrrole itself) with an aryl halide (e.g., 1,4-dibromobenzene).<sup>[14]</sup> The reaction requires a palladium catalyst, a suitable phosphine or N-heterocyclic carbene (NHC) ligand, and a base.<sup>[13][14]</sup> The development of sterically hindered and electron-rich ligands has dramatically expanded the scope and efficiency of this reaction, allowing it to proceed under relatively mild conditions with high functional group tolerance.<sup>[14][15]</sup>
- **Ullmann Condensation:** A classical method, the Ullmann condensation traditionally uses stoichiometric amounts of copper at high temperatures to couple an aryl halide with an amine or amide.<sup>[16]</sup> Modern iterations have rendered this reaction catalytic by employing soluble copper sources and various ligands (e.g., diamines, L-proline), which allow the reaction to proceed under significantly milder conditions.<sup>[17][18]</sup> While often requiring higher temperatures than palladium-catalyzed systems, the Ullmann reaction is a cost-effective and powerful alternative.<sup>[16]</sup>

## Reactivity and Synthetic Utility

The true value of **1-(4-bromophenyl)-1H-pyrrole** lies in its capacity as a versatile synthetic intermediate. The C-Br bond is the primary site for derivatization, while the pyrrole ring itself can also undergo further functionalization.



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Caption: Synthetic utility of **1-(4-bromophenyl)-1H-pyrrole**.

## Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.<sup>[19][20]</sup> The C-Br bond of **1-(4-bromophenyl)-1H-pyrrole** is an excellent substrate for this transformation, enabling the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.<sup>[21][22]</sup> This reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.<sup>[19]</sup> This method is a cornerstone for building molecular complexity and is frequently used in the synthesis of biaryl structures found in many pharmaceuticals.<sup>[22]</sup>

## Electrophilic Substitution on the Pyrrole Ring

While the N-phenyl group deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole, reactions can still occur, typically at the C2 position. A key

example is the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide), which introduces a formyl group (-CHO) onto the pyrrole ring, yielding derivatives like **1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde** or the 3-carbaldehyde isomer.<sup>[23]</sup> These aldehyde derivatives are themselves valuable intermediates for further synthetic transformations.

## Applications in Research and Development

The structural features of **1-(4-bromophenyl)-1H-pyrrole** and its derivatives make them attractive scaffolds in several high-value research areas.

- **Drug Discovery and Medicinal Chemistry:** Pyrrole-containing compounds exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.<sup>[2][24]</sup> The **1-(4-bromophenyl)-1H-pyrrole** core serves as a starting point for the synthesis of novel therapeutic agents.<sup>[1]</sup> For instance, derivatives have been investigated as multi-target agents for neurodegenerative conditions like Alzheimer's disease and for their neuroprotective effects against oxidative stress.<sup>[25][26]</sup> The ability to easily modify the 4-position of the phenyl ring via cross-coupling allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.
- **Materials Science:** The aromatic and heterocyclic nature of this molecule makes it a candidate for the development of new organic materials.<sup>[1]</sup> By incorporating it into larger conjugated systems, researchers can explore novel materials with tailored electronic or photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).<sup>[1]</sup>

## Conclusion

**1-(4-bromophenyl)-1H-pyrrole** is more than a simple chemical compound; it is a versatile platform for innovation in both medicinal chemistry and materials science. Its synthesis is well-established through classical methods like the Clauson-Kaas and Paal-Knorr reactions, as well as modern, efficient transition-metal-catalyzed routes. The strategic placement of the bromine atom provides a reliable handle for post-synthetic modification, most notably through Suzuki-Miyaura cross-coupling, enabling the rapid generation of diverse chemical libraries. As researchers continue to seek novel molecular architectures with specific functions, the utility of **1-(4-bromophenyl)-1H-pyrrole** as a key building block is set to expand, cementing its role in the development of next-generation pharmaceuticals and advanced materials.

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